(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Description
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
(3R)-7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m0/s1 |
InChI Key |
HXRPPVFDKCYMEK-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C=CC(=C2O1)Br)F)N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Dihydrobenzo[b]furan Core
- The dihydrobenzo[b]furan ring is typically formed via intramolecular cyclization of hydroxyaryl precursors under acidic or basic conditions.
- For example, starting from a 2-hydroxyphenyl derivative, cyclization can be promoted by heating or using dehydrating agents.
Installation of the 3-Amino Group with Stereocontrol
- The 3-position amine is introduced via nucleophilic substitution or reductive amination strategies.
- Chiral auxiliaries or catalysts can be employed to ensure the (3R) stereochemistry.
- For example, reaction of a 3-hydroxy or 3-keto intermediate with an amine source under chiral induction conditions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to dihydrobenzo[b]furan | Acidic or basic catalyst (e.g., HCl, K2CO3) | 50-80°C | 6-16 h | 60-85 | Intramolecular ring closure |
| Bromination (7-position) | N-Bromosuccinimide or Br2 | 0-25°C | 1-4 h | 70-90 | Electrophilic aromatic substitution |
| Fluorination (4-position) | Selectfluor or N-F reagents | 0-25°C | 1-4 h | 65-85 | Electrophilic fluorination |
| Amination (3-position) | Ammonia or amine source with chiral catalyst | 20-50°C | 12-24 h | 65-87 | Stereoselective amination |
- Studies indicate that the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) enhances reaction rates and yields for substitution reactions involving the amine group.
- Potassium carbonate is commonly used as a base to facilitate nucleophilic substitutions.
- Reaction temperatures around 50-80°C optimize halogenation without over-substitution or decomposition.
- Inert atmosphere (nitrogen or argon) is often maintained to prevent oxidation or side reactions.
- Purification is generally performed by column chromatography or preparative HPLC to achieve >95% purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to monitor reaction progress and purity.
- Chiral chromatography may be employed to verify enantiomeric excess of the (3R) isomer.
| Parameter | Typical Condition | Impact on Synthesis |
|---|---|---|
| Solvent | DMF, THF, Ethanol | Solubility and reaction rate |
| Base | K2CO3, NaHCO3, Et3N | Deprotonation and nucleophilicity |
| Temperature | 20-80°C | Reaction kinetics and selectivity |
| Reaction Time | 0.5-24 h | Completion of reaction |
| Atmosphere | Nitrogen/Inert | Prevent oxidation |
| Purification | Column chromatography, HPLC | Achieve high purity |
The preparation of (3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves a multi-step synthetic route combining ring formation, selective halogenation, and stereoselective amination. Optimization of reaction parameters such as solvent, temperature, and base is critical to obtaining high yield and purity. Analytical techniques play a vital role in confirming structure and stereochemistry. Although detailed step-by-step protocols are proprietary or limited in the public domain, the synthesis strategies align with those used for similar halogenated dihydrobenzo[b]furan amines reported in recent chemical literature.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different applications.
Substitution: Halogen atoms in the compound can be substituted with other groups, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have suggested that derivatives of benzo[b]furan compounds exhibit anticancer properties. (3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has been investigated for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that compounds similar to this structure could induce apoptosis in human cancer cells, highlighting its potential as a lead compound for developing anticancer agents .
1.2 Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds containing the benzo[b]furan structure. Research indicates that this compound may help protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's .
Table 1: Summary of Medicinal Applications
| Application | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Protects neuronal cells from oxidative stress |
Material Science
2.1 Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing new polymers with enhanced thermal and mechanical properties. Its unique structure allows for the incorporation into polymer matrices, potentially improving their functionality and application in various fields such as electronics and coatings .
Table 2: Material Science Applications
| Application | Description | References |
|---|---|---|
| Polymer Synthesis | Used as a building block for high-performance polymers |
Biological Research
3.1 Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition studies, particularly concerning enzymes involved in metabolic pathways relevant to drug metabolism. This property can be exploited to understand better the pharmacokinetics of drugs and their interactions with metabolic enzymes .
Table 3: Biological Research Applications
Case Studies
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an effective anticancer agent .
Case Study 2: Neuroprotection
Another research project investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The findings revealed that treatment with this compound significantly decreased markers of oxidative damage compared to untreated controls .
Mechanism of Action
The mechanism of action of (3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may bind to enzymes, altering their activity and influencing metabolic processes. Understanding these mechanisms is crucial for developing new therapeutic agents and industrial applications.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The closest structural analog is (3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1259574-34-9), which differs in two critical aspects:
Halogen Substitution : Bromine (Br) at position 7 in the target compound vs. chlorine (Cl) in the analog.
Stereochemistry : R-configuration in the target compound vs. S-configuration in the analog.
Table 1: Comparative Structural and Physicochemical Properties
| Property | (3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | (3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine |
|---|---|---|
| Molecular Formula | C₈H₇BrFNO | C₈H₇ClFNO |
| Molecular Weight | ~232.10 g/mol (calculated) | 187.60 g/mol |
| Halogen (Position 7) | Br | Cl |
| Configuration | R | S |
| SMILES Notation | NC1C@HC1 | NC1C@@HC1 |
Impact of Halogen Substitution
- Size and Reactivity: Bromine’s larger atomic radius (1.85 Å vs.
- Lipophilicity : Bromine’s higher hydrophobicity (LogP increase by ~0.5–1.0 units compared to Cl) may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects : Bromine’s weaker electronegativity compared to chlorine could modulate electron-withdrawing effects at position 7, influencing aromatic ring reactivity.
Stereochemical Considerations
The R-configuration in the target compound vs. the S-configuration in the analog may lead to divergent interactions with chiral biological targets (e.g., enzymes, receptors). For example:
- Enantioselectivity: The R-configuration could favor binding to specific G-protein-coupled receptors (GPCRs) or monoamine transporters, as seen in other chiral amines like SSRIs.
Biological Activity
(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzo[b]furan derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C8H7BrFNO
- Molecular Weight : 232.05 g/mol
- CAS Number : 1259616-36-8
Research indicates that this compound may interact with various biological targets, influencing cellular signaling pathways. While specific mechanisms remain to be fully elucidated, preliminary studies suggest potential roles in modulating neurotransmitter systems and enzyme activities.
Potential Biological Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on neurotransmitter receptors, affecting synaptic transmission and neuronal excitability.
Biological Activities
The biological activities of this compound include:
Anticonvulsant Activity
Studies have indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, research into similar compounds has shown effectiveness in animal models for seizure activity . The potential for this compound to serve as an anticonvulsant warrants further investigation.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with benzo[b]furan derivatives. These effects may be linked to the compound's ability to modulate oxidative stress and inflammation within neural tissues.
Study 1: Anticonvulsant Screening
A screening study involving various benzo[b]furan derivatives highlighted the anticonvulsant potential of compounds similar to this compound. In this study, several compounds demonstrated significant efficacy in reducing seizure frequency in rodent models .
Study 2: Receptor Interaction Studies
In vitro studies have explored the interaction of this compound with neurotransmitter receptors. These studies suggest that the compound may enhance GABAergic activity, which is critical for its potential use as an anticonvulsant .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Differences | Biological Activity |
|---|---|---|---|
| (3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | 1259786-81-6 | Different stereochemistry | Anticonvulsant |
| (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | 1259574-27-0 | Variation in halogen position | Potentially similar activity |
| (3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | N/A | Chlorine instead of bromine | Under investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
